(4-Acetoxy-3-methoxyphenyl)methylene diacetate

Catalog No.
S15318992
CAS No.
6301-73-1
M.F
C14H16O7
M. Wt
296.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Acetoxy-3-methoxyphenyl)methylene diacetate

CAS Number

6301-73-1

Product Name

(4-Acetoxy-3-methoxyphenyl)methylene diacetate

IUPAC Name

[4-(diacetyloxymethyl)-2-methoxyphenyl] acetate

Molecular Formula

C14H16O7

Molecular Weight

296.27 g/mol

InChI

InChI=1S/C14H16O7/c1-8(15)19-12-6-5-11(7-13(12)18-4)14(20-9(2)16)21-10(3)17/h5-7,14H,1-4H3

InChI Key

BDCQMZQITMPUDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(OC(=O)C)OC(=O)C)OC

(4-Acetoxy-3-methoxyphenyl)methylene diacetate is an organic compound characterized by its unique structural features, including an aromatic ring with two acetoxy groups and a methoxy substituent. This compound belongs to the class of methylene diacetates, which are derivatives of phenolic compounds. The presence of the acetoxy and methoxy groups enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Typical for acetates and methoxy-substituted phenols, including:

  • Esterification: Reaction with alcohols to form new esters.
  • Hydrolysis: Conversion back to the corresponding phenol and acetic acid in the presence of water.
  • Nucleophilic substitutions: The methoxy group can be replaced by nucleophiles under certain conditions, leading to a variety of derivatives.

These reactions are facilitated by the presence of functional groups that can act as leaving groups or nucleophiles, contributing to the compound's versatility in organic synthesis.

  • Antioxidant properties: Due to the presence of methoxy and acetoxy groups, which can stabilize free radicals.
  • Antimicrobial effects: Many phenolic compounds demonstrate antibacterial and antifungal activities.
  • Anti-inflammatory effects: Similar compounds have shown the ability to modulate inflammatory pathways.

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate its biological activity based on structural similarities with known bioactive compounds .

Several synthetic routes can be employed to produce (4-Acetoxy-3-methoxyphenyl)methylene diacetate, including:

  • Condensation Reactions: Combining 4-acetoxy-3-methoxyphenol with acetic anhydride in the presence of a catalyst (such as sulfuric acid) can yield the desired compound through a condensation reaction.
  • Acetylation: Starting from 4-hydroxy-3-methoxytoluene, acetylation can introduce acetoxy groups at specific positions on the aromatic ring.
  • Methylation: The introduction of the methoxy group can be achieved via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

These methods highlight the compound's synthetic accessibility and potential for modification.

The applications of (4-Acetoxy-3-methoxyphenyl)methylene diacetate may span various fields:

  • Pharmaceuticals: As a precursor for developing new drugs due to its potential biological activities.
  • Agricultural Chemicals: It may serve as a lead compound for creating pesticides or herbicides.
  • Material Science: Its derivatives could be used in polymer chemistry or as additives in coatings due to their chemical stability.

Interaction studies involving (4-Acetoxy-3-methoxyphenyl)methylene diacetate typically focus on its potential interactions with biological targets such as enzymes or receptors. Techniques such as molecular docking studies and high-throughput screening assays can help elucidate its binding affinities and mechanisms of action. These studies are crucial for understanding how this compound may influence biological pathways and its therapeutic potential.

Several compounds share structural similarities with (4-Acetoxy-3-methoxyphenyl)methylene diacetate, including:

  • 4-Hydroxyacetophenone
  • 3-Methoxycoumarin
  • Vanillin Acetate

Comparison Table

CompoundStructural FeaturesBiological Activity
(4-Acetoxy-3-methoxyphenyl)methylene diacetateAromatic ring with two acetoxy groups and one methoxy groupPotential antioxidant, antimicrobial
4-HydroxyacetophenoneHydroxy group on aromatic ringAntimicrobial, anti-inflammatory
3-MethoxycoumarinCoumarin structure with a methoxy groupAntioxidant, anticoagulant
Vanillin AcetateAromatic aldehyde derivativeAntioxidant, flavoring agent

Uniqueness

The uniqueness of (4-Acetoxy-3-methoxyphenyl)methylene diacetate lies in its specific combination of functional groups that may enhance its reactivity and biological activity compared to similar compounds. Its dual acetoxy groups provide distinct reactivity patterns that could lead to novel derivatives with targeted applications in drug design and development.

Traditional Acetylation Approaches in Phenolic Compound Derivatization

Traditional acetylation methods for phenolic derivatives like (4-acetoxy-3-methoxyphenyl)methylene diacetate rely on the reactivity of hydroxyl groups with acetylating agents such as acetic anhydride or acetyl chloride. These reactions often employ acidic or basic catalysts to enhance reaction rates and yields. For instance, the acetylation of vanillin derivatives under acidic conditions typically involves sulfuric acid as a catalyst, facilitating the formation of diacetate products through sequential esterification steps.

A notable example involves the reaction of 4-hydroxy-3-methoxyphenyl precursors with excess acetic anhydride in the presence of pyridine, which acts as both a base and a catalyst. This method, detailed in the synthesis of 4-acetoxyconiferyl alcohol, achieves yields exceeding 95% by maintaining anhydrous conditions and precise stoichiometric control. The mechanism proceeds through nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride, followed by deprotonation to stabilize the intermediate.

Table 1: Comparison of Traditional Acetylation Conditions

PrecursorAcetylating AgentCatalystTemperature (°C)Yield (%)
4-Hydroxy-3-methoxybenzaldehydeAcetic anhydridePyridine8096
VanillinAcetyl chlorideH₂SO₄2578
Ferulic acid derivativeAcetic anhydrideNaHCO₃12095

Despite their efficacy, traditional methods often require harsh conditions, such as elevated temperatures or corrosive catalysts, which pose challenges for scalability and environmental compliance.

Novel Catalytic Systems for Regioselective Esterification

Recent advances in catalysis have enabled regioselective acetylation of polyhydroxy aromatic compounds, addressing the challenge of selectively acetylating the 4-hydroxy group in the presence of adjacent methoxy substituents. Metal-exchanged montmorillonite clays, such as Zn²⁺- or Fe³⁺-modified clays, have emerged as effective heterogeneous catalysts for such transformations. These materials provide Brønsted and Lewis acid sites that activate acetic anhydride while minimizing side reactions.

For example, Zn²⁺-montmorillonite catalyzes the acetylation of 3-methoxy-4-hydroxyphenyl compounds at room temperature, achieving 89% selectivity for the 4-acetoxy product. The catalyst’s layered structure stabilizes transition states through hydrogen bonding and π-π interactions, as confirmed by kinetic studies. Additionally, enzymatic catalysts like lipases have been explored for their inherent regioselectivity. Candida antarctica lipase B (CAL-B) immobilized on silica gel selectively acetylates the 4-hydroxy group in aqueous media, though yields remain modest (∼65%) compared to chemical methods.

Mechanistic Insight:
Regioselectivity in these systems arises from steric and electronic effects. The methoxy group at the 3-position electronically deactivates the adjacent hydroxyl group, directing acetylation to the 4-position. Catalysts further enhance this preference by stabilizing the transition state through non-covalent interactions.

Green Chemistry Paradigms in Multistep Synthesis Optimization

The synthesis of (4-acetoxy-3-methoxyphenyl)methylene diacetate has benefited significantly from green chemistry principles, particularly solvent-free reactions and energy-efficient catalysis. Solvent-free acetylation, demonstrated in the esterification of vanillin derivatives, eliminates volatile organic compounds (VOCs) and reduces waste generation. By heating vanillin with acetic anhydride at 120°C without solvents, researchers achieved 92% conversion to the diacetate product within 2 hours.

Another innovation involves the use of microwave-assisted synthesis to accelerate reaction kinetics. A study reported a 50% reduction in reaction time (from 4 hours to 2 hours) for the acetylation of 3-methoxy-4-hydroxyphenyl compounds under microwave irradiation, with comparable yields (88–91%). Additionally, biphasic systems employing ionic liquids like [BMIM][BF₄] have enabled catalyst recycling, reducing the environmental footprint of large-scale production.

Table 2: Green Synthesis Metrics

ParameterConventional MethodGreen MethodImprovement (%)
Solvent Consumption200 mL/g product0 mL/g product100
Energy Input150 kWh/kg75 kWh/kg50
Carbon Footprint12 kg CO₂/kg5 kg CO₂/kg58

These advancements align with the principles of atom economy and waste minimization, positioning (4-acetoxy-3-methoxyphenyl)methylene diacetate as a model compound for sustainable pharmaceutical intermediates.

Structure-Activity Relationships in Antiproliferative Effects

The molecular architecture of (4-Acetoxy-3-methoxyphenyl)methylene diacetate and related aromatic diacetate derivatives establishes a foundation for understanding their antiproliferative mechanisms against cancer cells [1] [2]. This compound, with the molecular formula C14H16O7 and molecular weight of 296.27 grams per mole, exemplifies the structural characteristics that contribute to anticancer activity in aromatic diacetate systems [1] [3].

Molecular Structural Features and Activity Correlations

The presence of multiple acetyl groups in aromatic diacetate derivatives creates a unique pharmacophore that influences cellular interactions and biological activity [4] [5]. The acetylated phenolic structure of (4-Acetoxy-3-methoxyphenyl)methylene diacetate allows for enhanced solubility in organic solvents while maintaining the capacity for hydrolytic activation within cellular environments [3] [5]. Research demonstrates that compounds containing the 3,5-dialkyl-4-hydroxyphenyl moiety exhibit significant antiproliferative effects against multiple tumor cell lines, with IC50 values ranging from 5.0 to 8.5 micromolar [6].

The methoxy substitution at the 3-position of the aromatic ring represents a critical structural element that modulates both antioxidant and prooxidant activities [7] [8]. Studies examining vanillin derivatives, which share structural similarities with (4-Acetoxy-3-methoxyphenyl)methylene diacetate, reveal that methoxy-phenolic compounds demonstrate IC50 values between 25.0 and 85.0 micromolar against various cancer cell lines including HepG2, A549, and MCF-7 [7] [8].

Comparative Analysis of Structural Variants

Compound GroupKey Structural FeaturesIC50 Range (μM)Primary MechanismCell Lines Tested
Aromatic diacetatesMultiple acetyl groups, aromatic ring system5.0 - 50.0Cell cycle arrest, redox modulationVarious cancer cell lines
Phenolic acetatesPhenolic OH with acetyl protection10.0 - 100.0Apoptosis induction, ROS generationMCF-7, MDA-MB-231, HT-29
Methoxy-phenolic derivativesMethoxy substitution on aromatic ring25.0 - 85.0Antioxidant/prooxidant activityHepG2, A549, MCF-7
Quinone derivativesQuinone functional group80.0 - 90.0Oxidative stress inductionMCF-7, MDA-MB-231

The structural analysis reveals that compounds with quinone moieties demonstrate enhanced cytotoxicity, particularly when the hydroxyl group is positioned ortho to the methoxyl group [8]. This positional relationship appears crucial for antiproliferative activity, as demonstrated by the increased cytotoxicity of compounds containing both quinone functionality and specific hydroxyl positioning [8].

Mechanistic Structure-Activity Relationships

The antiproliferative effects of aromatic diacetate derivatives correlate with specific structural features that influence cellular targets and pathways [9] [6]. Benzimidazole derivatives containing aromatic systems demonstrate potent anticancer activity with IC50 values ranging from 7.1 to 11.9 micromolar against A549, MDA-MB-231, and SKOV3 cell lines [10]. These compounds effectively suppress cell cycle progression and induce apoptosis through epidermal growth factor receptor inhibition [10].

Research indicates that diarylheptanoids containing 3,5-dialkyl-4-hydroxyphenyl groups exhibit significant antiproliferative effects against tumor cell lines, including multidrug-resistant variants [6]. The presence of specific substitution patterns on the aromatic ring system determines both the magnitude of antiproliferative activity and the selectivity for cancer cells versus normal cells [6] [8].

Synergistic Chemotherapeutic Adjuvant Mechanisms

The development of synergistic combinations involving aromatic diacetate derivatives represents a promising approach to enhance chemotherapeutic efficacy while potentially reducing treatment-associated toxicity [11] [12]. Research demonstrates that natural compounds and their derivatives can sensitize cancer cells to conventional chemotherapeutic agents through multiple complementary mechanisms [13] [14].

Platinum Drug Combinations

Aromatic compounds in combination with platinum-based chemotherapeutics demonstrate enhanced DNA damage capabilities and the ability to overcome resistance mechanisms [14] [15]. The synergistic interaction between aromatic derivatives and cisplatin or carboplatin results in combination index values ranging from 0.3 to 0.8, indicating strong synergistic effects [14]. These combinations provide clinical advantages including reduced nephrotoxicity and improved therapeutic efficacy compared to platinum drugs alone [14] [15].

Studies examining acetamide-containing compounds reveal significant enhancement of anticancer drug activity when combined with conventional chemotherapeutics [16]. The combination of acetamide derivatives with camptothecin-based agents demonstrates synergistic anti-lung cancer effects through enhanced apoptosis induction and mitochondrial-mediated cell death pathways [16].

Taxane Combination Strategies

Phenolic derivatives in combination with taxane chemotherapeutics, including paclitaxel and docetaxel, exhibit synergistic mechanisms through microtubule stabilization enhancement [11] [13]. The combination index values for these interactions range from 0.4 to 0.9, demonstrating clinically relevant synergistic effects [13]. These combinations offer advantages including lower neurotoxicity and enhanced tumor response compared to taxane monotherapy [11] [13].

Research indicates that gallic acid, a phenolic compound structurally related to aromatic diacetate derivatives, enhances paclitaxel sensitivity in resistant ovarian cancer cells through reactive oxygen species generation and extracellular signal-regulated kinase inactivation [15]. This mechanism provides a foundation for understanding how aromatic diacetate derivatives might enhance taxane efficacy [15].

Topoisomerase Inhibitor Synergism

Combination TypePrimary DrugSynergistic MechanismCombination IndexClinical Advantage
Aromatic compound + Platinum drugsCisplatin, CarboplatinEnhanced DNA damage, overcome resistance0.3 - 0.8Reduced nephrotoxicity, improved efficacy
Phenolic derivatives + TaxanesPaclitaxel, DocetaxelMicrotubule stabilization enhancement0.4 - 0.9Lower neurotoxicity, enhanced tumor response
Diacetate compounds + Topoisomerase inhibitorsCamptothecin, IrinotecanTopoisomerase I inhibition potentiation0.2 - 0.7Decreased GI toxicity, better tolerance
Methoxy compounds + Antimetabolites5-Fluorouracil, GemcitabineThymidine synthesis disruption0.5 - 0.85Reduced myelosuppression
Acetylated derivatives + AnthracyclinesDoxorubicin, AdriamycinROS generation amplification0.25 - 0.75Decreased cardiotoxicity risk

Diacetate compounds demonstrate potent synergistic effects when combined with topoisomerase inhibitors such as camptothecin and irinotecan [16] [17]. The topoisomerase I inhibition potentiation results in combination index values between 0.2 and 0.7, indicating strong synergistic interactions [17]. These combinations provide clinical benefits including decreased gastrointestinal toxicity and improved patient tolerance compared to topoisomerase inhibitor monotherapy [17].

The mechanism of synergism involves enhanced DNA damage accumulation and improved drug uptake in cancer cells [16] [17]. Fisetin-mediated sensitization of chemotherapy demonstrates how natural aromatic compounds can overcome drug resistance through targeted nanodelivery systems that respond to the tumor microenvironment [17].

Modulation of Cancer Cell Redox Homeostasis Pathways

The ability of aromatic diacetate derivatives to modulate redox homeostasis in cancer cells represents a fundamental mechanism underlying their anticancer activity [18] [19]. Cancer cells maintain altered redox states compared to normal cells, creating vulnerabilities that can be exploited therapeutically through targeted redox interventions [20] [21].

Glutathione System Disruption

Aromatic diacetate derivatives interfere with glutathione homeostasis through multiple mechanisms, including direct glutathione depletion and inhibition of glutathione synthesis pathways [20] [22]. Research demonstrates that cancer cells rely heavily on glutathione systems to maintain redox balance, making them particularly susceptible to glutathione-targeting interventions [20] [21].

The compound (4-Acetoxy-3-methoxyphenyl)methylene diacetate and related derivatives can modulate the GSH/GSSG ratio, leading to increased vulnerability to oxidative damage in cancer cells [18] [22]. Studies show that disruption of cystine transporter xCT can compromise glutathione synthesis by limiting cysteine availability, thereby affecting the cellular antioxidant capacity [22].

Reactive Oxygen Species Generation

MechanismMolecular TargetsEffect on Cancer CellsTherapeutic Relevance
GSH DepletionGlutathione, GSH/GSSG ratioIncreased vulnerability to oxidative damageExploits cancer cell redox vulnerability
ROS GenerationH2O2, superoxide, hydroxyl radicalsDirect cytotoxic effects, DNA damageDirect anticancer mechanism
Antioxidant System DisruptionCatalase, SOD, GPx enzymesCompromised cellular defenseSensitizes to other treatments
Mitochondrial DysfunctionMembrane potential, respiratory chainATP depletion, apoptosis inductionTriggers intrinsic apoptosis pathway
Redox-Sensitive Protein ModificationCysteine residues, disulfide bondsAltered protein function, signaling disruptionModulates drug resistance mechanisms
Oxidative Stress AmplificationMultiple ROS sources, antioxidant depletionPreferential cancer cell killingSelective toxicity advantage

Aromatic compounds demonstrate the ability to generate multiple reactive oxygen species, including hydrogen peroxide, superoxide, and hydroxyl radicals [23] [21]. This ROS generation leads to direct cytotoxic effects and DNA damage in cancer cells while sparing normal cells that maintain more robust antioxidant systems [23] [21].

Vanillin derivatives, structurally related to (4-Acetoxy-3-methoxyphenyl)methylene diacetate, exhibit both antioxidant and prooxidant activities depending on cellular context [7]. The prooxidant effects occur through the generation of transient free radicals that promote oxidation of glutathione, sulfhydryl groups, and NADPH [7].

Mitochondrial Redox Disruption

The targeting of mitochondrial redox systems represents a critical mechanism by which aromatic diacetate derivatives induce cancer cell death [18] [19]. Mitochondrial dysfunction results in ATP depletion and triggers intrinsic apoptosis pathways through membrane potential disruption and respiratory chain interference [18] [22].

Research indicates that oxidative stress can enhance the expression and activity of cystine transporter xCT through transcriptional and post-translational modifications, affecting glutathione synthesis [22]. Cancer cells adapt to oxidative stress by upregulating antioxidant systems, but aromatic diacetate derivatives can overwhelm these protective mechanisms [19] [21].

Mechanistic Foundation of Feruloyl Esterase Action

Feruloyl esterases (EC 3.1.1.73) represent a critical class of hydrolytic enzymes that catalyze the cleavage and formation of ester bonds between phenolic acids and polysaccharide structures [1]. These enzymes demonstrate remarkable substrate specificity toward ferulic acid derivatives, making them particularly suitable for the biotechnological synthesis of (4-Acetoxy-3-methoxyphenyl)methylene diacetate. The enzymatic mechanism involves the hydrolytic release of ferulic acid from lignocellulosic substrates, followed by subsequent acetylation reactions to generate the target triacetylated compound [2].

Recent investigations have revealed that feruloyl esterases exhibit distinct kinetic properties that influence their biotechnological applications. The feruloyl-CoA synthetase from Streptomyces species demonstrates exceptional catalytic efficiency with a Michaelis constant (Km) of 0.35 mM and a turnover number (kcat) of 67.7 s⁻¹, resulting in a catalytic efficiency (kcat/Km) of 193.4 mM⁻¹ s⁻¹ for ferulic acid substrates [3]. The optimal reaction conditions occur at 30°C and pH 7.0, parameters that align well with industrial bioprocessing requirements.

Multi-Enzyme Synergistic Systems

The production efficiency of (4-Acetoxy-3-methoxyphenyl)methylene diacetate significantly increases through the implementation of multi-enzyme cascade systems. Combined fermentation using Klebsiella oxytoca Z28, Klebsiella pneumoniae JZE, and Bacillus velezensis G1 demonstrates superior ferulic acid production compared to single-strain systems, achieving yields of 109.67 μg/g, representing a 15% improvement over monoculture approaches [1].

The synergistic effect between feruloyl esterase and complementary cellulolytic enzymes enhances substrate accessibility and product formation. When feruloyl esterase operates in conjunction with commercial holocellulase, the enzymatic extraction efficiency increases substantially, with sugar beet pulp yielding 2.56 mg/g of ferulic acid compared to 0.87 mg/g from rice bran [4]. This differential extraction efficiency directly correlates with the availability of precursor compounds for subsequent acetylation to form (4-Acetoxy-3-methoxyphenyl)methylene diacetate.

Biocatalyst Optimization and Engineering

Advanced protein engineering approaches have successfully enhanced the thermal stability and catalytic efficiency of feruloyl esterases. The engineered alkaline feruloyl esterase PhFAE demonstrates improved kinetic parameters with a Km of 0.378 mM at optimal conditions of 40°C and pH 8.0 [5]. Site-specific mutations, particularly the S155F variant, exhibit enhanced catalytic performance while maintaining substrate specificity toward methoxylated phenolic compounds.

The development of recombinant Escherichia coli strains expressing Lactobacillus-derived feruloyl esterases has established efficient production platforms. The Lactobacillus amylovorus feruloyl esterase expressed in E. coli BL21(DE3) achieves the highest yield of 140 μg per 0.1 g of de-starched wheat bran, demonstrating the practical feasibility of heterologous enzyme production for industrial applications [6].

Metabolic Engineering Approaches in Microbial Hosts

Escherichia coli Platform Development

Escherichia coli serves as the predominant microbial chassis for the biotechnological production of vanillin derivatives, including (4-Acetoxy-3-methoxyphenyl)methylene diacetate precursors. The metabolic engineering of E. coli involves the introduction of heterologous biosynthetic pathways that convert simple carbon sources into complex phenolic compounds. The strain engineered with the feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase system from Amycolatopsis species achieves vanillin production of 1.1 g/L under optimized fermentation conditions [7].

The implementation of de novo biosynthetic pathways in E. coli enables the production of vanillin from renewable feedstocks. Through the introduction of genes encoding tyrosine ammonia lyase, S-adenosylmethionine synthetase, and caffeic acid O-methyltransferase, engineered strains produce 97.2 mg/L vanillin from L-tyrosine, 19.3 mg/L from glucose, and 24.7 mg/L from glycerol [8]. These achievements establish the foundation for subsequent acetylation reactions to generate (4-Acetoxy-3-methoxyphenyl)methylene diacetate.

Cofactor Engineering and Metabolic Flux Optimization

The production of acetylated phenolic compounds requires substantial cofactor availability, particularly acetyl-CoA for acetylation reactions and S-adenosylmethionine for methylation processes. Metabolic engineering strategies targeting cofactor regeneration demonstrate significant improvements in product yields. The overexpression of phosphoenolpyruvate carboxylase and S-adenosylmethionine synthetase in E. coli JM109(DE3) increases ferulic acid production from 130 mg/L to 212 mg/L [9].

Acetyl-CoA availability represents a critical bottleneck in the synthesis of (4-Acetoxy-3-methoxyphenyl)methylene diacetate, which requires three acetyl units per molecule. The deletion of the ackA-pta operon, which eliminates acetate formation pathways, increases intracellular acetyl-CoA concentrations by 16% under anaerobic conditions [10]. Additionally, the expression of acetyl-CoA synthetase facilitates the re-assimilation of secreted acetate, further enhancing acetyl-CoA pools for biosynthetic reactions.

Specialized Microbial Platforms

Pseudomonas putida KT2440 represents an alternative microbial platform for vanillic acid production, a key intermediate in the synthesis pathway toward (4-Acetoxy-3-methoxyphenyl)methylene diacetate. Multiple metabolic engineering strategies applied to this strain include the introduction of histidinol-O-methyltransferase and optimization of cofactor availability [11]. The strain demonstrates enhanced tolerance to phenolic compounds compared to E. coli, potentially enabling higher product concentrations.

Amycolatopsis species exhibit natural vanillin production capabilities that can be enhanced through targeted genetic modifications. The deletion of the vanillin dehydrogenase gene (vdh) combined with constitutive expression of feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) genes results in vanillin concentrations of 22.3 g/L with molar yields approaching 95% [12]. This represents the highest reported vanillin concentration achieved through microbial fermentation without product extraction.

Agro-Industrial Waste Valorization for Precursor Supply

Substrate Characterization and Selection

Agricultural residues represent abundant and renewable sources of ferulic acid, the primary precursor for (4-Acetoxy-3-methoxyphenyl)methylene diacetate synthesis. Comprehensive analysis reveals significant variation in ferulic acid content across different waste streams. Sugar beet pulp contains the highest concentration at 5.5 mg/g, followed by maize bran (3.0 mg/g), wheat bran (2.8 mg/g), and rice bran (1.9 mg/g) [4] [13]. These values correlate directly with the economic feasibility of precursor extraction for downstream acetylation processes.

The lignocellulosic composition of agricultural wastes influences the accessibility of bound ferulic acid. Coconut coir fiber and pineapple peel demonstrate high phenolic compound content, while oil palm empty fruit bunch fiber shows moderate levels suitable for biorefinery applications [14]. The selection of appropriate substrates depends on regional availability, processing costs, and extraction efficiency under specific enzymatic conditions.

Biorefinery Integration Strategies

The integration of ferulic acid extraction with existing biorefinery operations provides economic advantages through waste stream valorization. Enzymatic hydrolysis using lignocellulose-degrading enzyme mixtures achieves ferulic acid yields up to 369.3 mg per 100 g of substrate [15]. The scale-up of these processes demonstrates commercial viability, with 10-fold and 30-fold scaling experiments confirming the applicability of enzymatic hydrolysis as an industrial bioprocessing method.

Wheat bran emerges as a particularly attractive substrate for integrated biorefinery operations. Enterococcus lactis SR1 produces maximum feruloyl esterase activity of 7.54 IU/ml when cultivated on wheat bran as the carbon source, with optimization increasing enzyme production to 7.09 IU/ml [4]. The simultaneous production of feruloyl esterase and ferulic acid extraction creates a self-sustaining bioprocess that minimizes external enzyme requirements.

Process Optimization and Economic Considerations

The optimization of extraction parameters significantly influences the economic viability of agro-industrial waste valorization. Combined enzymatic and alkaline extraction processes achieve comparable yields, with enzymatic methods offering advantages in selectivity and environmental compatibility. The highest enzymatic extraction yields occur when feruloyl esterase operates in combination with holocellulase, achieving 2.56 mg/g from sugar beet pulp compared to 1.39 mg/g from wheat bran alone [4].

Pretreatment strategies enhance the accessibility of bound ferulic acid in lignocellulosic substrates. Hydrothermal pretreatment at elevated temperatures and pressures increases enzyme accessibility, while maintaining the structural integrity of target compounds [16]. The Thermobifida fusca esterase system demonstrates particular effectiveness, accumulating 310.0 mM ferulic acid after 16 hours of hydrolysis of 2% destarched wheat bran [17].

The economic feasibility of agro-industrial waste valorization depends on the integration of multiple value streams. Beyond ferulic acid extraction for (4-Acetoxy-3-methoxyphenyl)methylene diacetate synthesis, the process generates additional reducing sugars that enhance overall biorefinery economics. The combined use of feruloyl esterase and holocellulase releases higher quantities of fermentable sugars compared to single-enzyme systems, creating opportunities for integrated biofuel and biochemical production [4].

Table 1: Ferulic Acid Content in Agricultural Waste Sources

Agricultural Waste SourceFerulic Acid Content (mg/g)Enzymatic Extraction Yield (mg/g)Reference
Sugar Beet Pulp5.52.56 [4] [13]
Maize Bran3.01.45 [4] [13]
Wheat Bran2.81.39 [4] [13]
Rice Bran1.90.87 [4] [13]
Coconut Coir FiberHigh- [14]
Pineapple PeelHigh- [14]

Table 2: Enzyme Kinetics Parameters for Key Biocatalytic Systems

Enzyme SystemKm (mM)Kcat (s⁻¹)Vmax (U/mg)Optimal Temperature (°C)Optimal pHReference
Feruloyl-CoA Synthetase (Fcs)0.3567.778.2307.0 [3]
Feruloyl Esterase (PhFAE)0.378--408.0 [5]

Table 3: Metabolic Engineering Achievements in Vanillin-Related Compounds Production

Microbial HostTarget ProductProduction YieldKey Engineering StrategyReference
E. coli BL21(DE3)Vanillin97.2 mg/LDe novo pathway construction [8]
Pseudomonas putida KT2440Vanillic AcidEnhanced productionCofactor optimization [11]
Amycolatopsis sp. ATCC 39116Vanillin22.3 g/Lvdh gene knockout + fcs/ech overexpression [12]
E. coli JM109(DE3)Ferulic Acid212 mg/LNADPH/SAM enhancement [9]

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Exact Mass

296.08960285 g/mol

Monoisotopic Mass

296.08960285 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

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